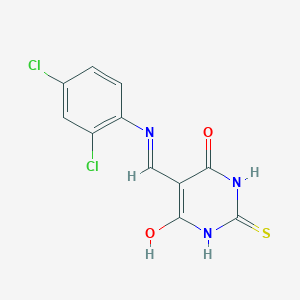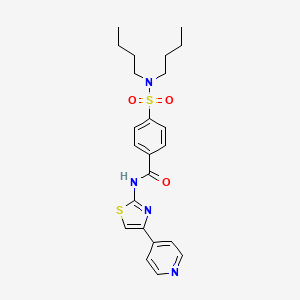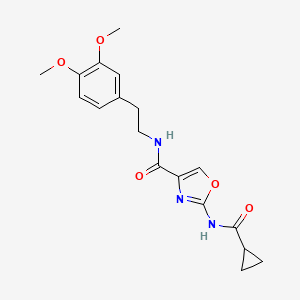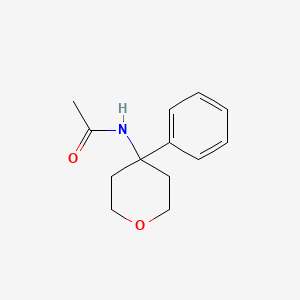
N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Compounds that include a pyrrole ring are quite varied in their structures and activities, including some drugs and natural products .
Synthesis Analysis
The synthesis of pyrrole-containing compounds is a well-studied area of chemistry. One common method is the Paal-Knorr Synthesis, which involves the condensation of 1,4-diketones with primary amines . The exact synthesis route for your specific compound would depend on the choice of starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of a pyrrole-containing compound like the one you mentioned would be characterized by the presence of the pyrrole ring, which consists of four carbon atoms and one nitrogen atom in a five-membered ring . The exact structure would depend on the other substituents attached to the ring .Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution at the 2-position of the ring, due to the high electron density associated with the nitrogen atom . Other reactions could include oxidation, reduction, and various coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrrole-containing compound would depend on its specific structure. In general, pyrrole itself is a colorless liquid at room temperature, with a boiling point of 129-130°C . It is slightly soluble in water, but more soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Organic Electronics
Polypyrroles attract significant attention as the promising class of conductive polymers for the organic electronics . Derivatives of the polypyrrole, one of the most popular conducting polymers, meet their application in organic electronics .
Electrochemical Energy Storage
Polypyrroles are also used in electrochemical energy-storage . The attachment of the charged fragments to the pyrrole monomeric unit opens the route to a water-soluble polypyrrole for improved solution processability .
Photovoltaics
Polypyrroles find their application in photovoltaics . The attachment of the charged fragments to the pyrrole monomeric unit opens the route to a water-soluble polypyrrole for improved solution processability .
Sensing and Light-Emitting Devices
Polypyrroles are used in sensing and light-emitting devices . The attachment of the charged fragments to the pyrrole monomeric unit opens the route to a water-soluble polypyrrole for improved solution processability .
Wirkmechanismus
The mechanism of action of a pyrrole-containing compound would depend on its specific structure and the biological target it interacts with . Pyrrole rings are often found in biologically active compounds, including drugs, where they can participate in various types of binding interactions with biological targets .
Safety and Hazards
Zukünftige Richtungen
The study of pyrrole-containing compounds is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on the synthesis of new pyrrole derivatives, the exploration of their biological activities, and their incorporation into functional materials .
Eigenschaften
IUPAC Name |
3-phenyl-N-(3-pyrrol-1-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-8,12-13H,6,9-11,14H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQYWPFGMSRWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2914551.png)


![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2914556.png)



![(5S,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B2914562.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2914564.png)
![Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2914568.png)
![4-fluoro-N-[(E)-phenyl(pyrrolidin-1-yl)methylidene]benzenesulfonamide](/img/structure/B2914570.png)